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molecular formula C14H17N5 B8295793 3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentanamine

3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentanamine

Cat. No. B8295793
M. Wt: 255.32 g/mol
InChI Key: KPYMPRAAVFVPGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426411B2

Procedure details

To a mixture of N,N-dibenzyl-3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclo-pentanamine (1.84 g, 4.22 mmol, Preparation #52) in EtOH (50 mL) was added 20 wt % Pd(OH)2 on C (0.43 g, 0.61 mmol) and the resulting mixture was shaken under hydrogen pressure of about 50 psi on a Parr shaker at about 50° C. for about 2 h. The catalyst was filtered off using a pad of Celite®, 20 wt % Pd(OH)2 on C (0.43 g, 0.61 mmol) was added, and the mixture was shaken under hydrogen pressure of about 50 psi on a Parr shaker at about 50° C. for about 16 h. The catalyst was filtered off using a pad of Celite®, 20 wt % Pd(OH)2 on C (0.43 g, 0.61 mmol) was added, and the mixture was shaken under hydrogen pressure of about 50 psi on a Parr shaker at about 50° C. for about 4 h. The catalyst was filtered off using a pad of Celite® and the filtrate was concd under reduced pressure to yield 3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentanamine (0.88 g, 82%) as an off-white amorphous solid: LC/MS (Table 1, Method a) Rt=0.75 min and 0.87 min; MS m/z 256 (M+H)+.
Name
N,N-dibenzyl-3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclo-pentanamine
Quantity
1.84 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8](CC1C=CC=CC=1)[CH:9]1[CH2:13][CH:12]([CH3:14])[CH:11]([C:15]2[N:19]3[C:20]4[CH:26]=[CH:25][NH:24][C:21]=4[N:22]=[CH:23][C:18]3=[N:17][CH:16]=2)[CH2:10]1)C1C=CC=CC=1>CCO.[OH-].[OH-].[Pd+2]>[CH:26]1[C:20]2[N:19]3[C:15]([CH:11]4[CH:12]([CH3:14])[CH2:13][CH:9]([NH2:8])[CH2:10]4)=[CH:16][N:17]=[C:18]3[CH:23]=[N:22][C:21]=2[NH:24][CH:25]=1 |f:2.3.4|

Inputs

Step One
Name
N,N-dibenzyl-3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclo-pentanamine
Quantity
1.84 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C1CC(C(C1)C)C1=CN=C2N1C1=C(N=C2)NC=C1)CC1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was shaken under hydrogen pressure of about 50 psi on a Parr shaker at about 50° C. for about 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was shaken under hydrogen pressure of about 50 psi on a Parr shaker at about 50° C. for about 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was shaken under hydrogen pressure of about 50 psi on a Parr shaker at about 50° C. for about 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=CNC=2N=CC=3N(C21)C(=CN3)C3CC(CC3C)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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